molecular formula C10H14O2 B3043271 (4-Methoxy-3,5-dimethylphenyl)methanol CAS No. 83037-98-3

(4-Methoxy-3,5-dimethylphenyl)methanol

Cat. No. B3043271
CAS RN: 83037-98-3
M. Wt: 166.22 g/mol
InChI Key: NBUJBWNLLNTOTC-UHFFFAOYSA-N
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Description

“(4-Methoxy-3,5-dimethylphenyl)methanol” is a chemical compound with the molecular formula C10H14O2 and a molecular weight of 166.22 . It is also known by its IUPAC name, (4-methoxy-3,5-dimethylphenyl)methanol . The compound is typically in liquid form .


Molecular Structure Analysis

The molecular structure of “(4-Methoxy-3,5-dimethylphenyl)methanol” can be represented by the SMILES notation: COC1=C©C=C(CO)C=C1C . This indicates that the molecule contains a phenyl ring with methoxy (OCH3) and methyl (CH3) substituents, as well as a methanol (CH2OH) group.

Scientific Research Applications

1. In Situ Infrared Spectroscopy Studies

In a study conducted by Forester and Howe (1987), methanol and dimethyl ether were investigated in H-ZSM-5 and Na-ZSM-5 using in situ infrared spectroscopy. Methanol reacted with internal acidic hydroxyl groups to form a methoxy species, which played a role in the mechanism of hydrocarbon formation. This research highlights the role of methanol and methoxy species in hydrocarbon formation processes, which is relevant to the understanding of (4-Methoxy-3,5-dimethylphenyl)methanol (Forester & Howe, 1987).

2. Photochemistry of Aromatic Halides

Protti et al. (2004) explored the photochemistry of aromatic halides, including 4-chloroanisole, in various solvents. They discovered that these compounds undergo heterolysis in methanol to form 4-methoxyphenyl cations. This research is significant for understanding the behavior of methoxyphenyl compounds under specific conditions, contributing to the broader understanding of (4-Methoxy-3,5-dimethylphenyl)methanol (Protti, Fagnoni, Mella & Albini, 2004).

3. Electrochemical Synthesis

Nematollahi and Golabi (1996) studied the electrochemical oxidation of catechol and 4-methylcatechol in methanol. They found that these compounds could be converted into methoxy derivatives through electrochemical methods. This research provides insights into the electrochemical properties of methoxy compounds, which can be applied to the study of (4-Methoxy-3,5-dimethylphenyl)methanol (Nematollahi & Golabi, 1996).

4. Crystallographic Studies

Jasinski et al. (2007) conducted crystallographic studies on molecules including 3,5-dichloro-4-methoxy-2,6-dimethylphenyl, which provides insights into the structural properties of methoxy and dimethylphenyl compounds. This research is relevant for understanding the molecular geometry and interactions of compounds related to (4-Methoxy-3,5-dimethylphenyl)methanol (Jasinski, Butcher, Mayekar, Narayana & Yathirajan, 2007).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

Future Directions

As a building block in organic chemistry, “(4-Methoxy-3,5-dimethylphenyl)methanol” has potential applications in the synthesis of more complex molecules . Its future directions would largely depend on the needs of the scientific and industrial communities.

properties

IUPAC Name

(4-methoxy-3,5-dimethylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7-4-9(6-11)5-8(2)10(7)12-3/h4-5,11H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUJBWNLLNTOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-3,5-dimethylphenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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